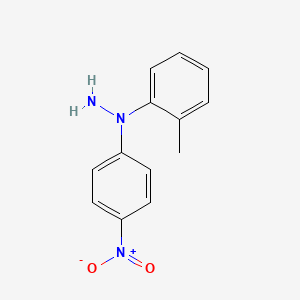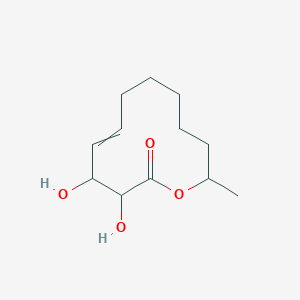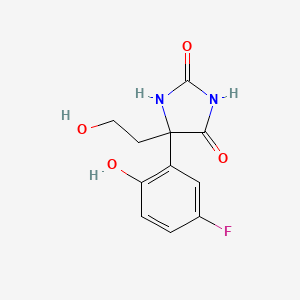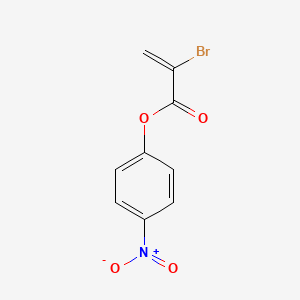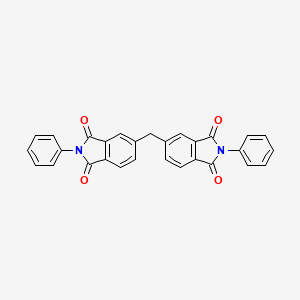
5,5'-Methylenebis(2-phenyl-1H-isoindole-1,3(2H)-dione)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Methylenebis(2-phenyl-1H-isoindole-1,3(2H)-dione): is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features two isoindole-1,3-dione groups connected by a methylene bridge, with phenyl groups attached to the isoindole rings. Its distinct structure makes it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-Methylenebis(2-phenyl-1H-isoindole-1,3(2H)-dione) typically involves the reaction of phthalic anhydride with aniline derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the isoindole-1,3-dione structure. The methylene bridge is introduced through a subsequent reaction with formaldehyde or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may convert the isoindole-1,3-dione groups into more reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Research may explore its potential as a biochemical probe or its interactions with biological macromolecules.
Industry: Used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 5,5’-Methylenebis(2-phenyl-1H-isoindole-1,3(2H)-dione) exerts its effects depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, participating in various reaction pathways. In biological systems, it may interact with specific enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Phthalimide: Shares the isoindole-1,3-dione structure but lacks the methylene bridge and phenyl groups.
N-Phenylphthalimide: Similar structure but with only one isoindole-1,3-dione group.
Propriétés
Numéro CAS |
112230-71-4 |
|---|---|
Formule moléculaire |
C29H18N2O4 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
5-[(1,3-dioxo-2-phenylisoindol-5-yl)methyl]-2-phenylisoindole-1,3-dione |
InChI |
InChI=1S/C29H18N2O4/c32-26-22-13-11-18(16-24(22)28(34)30(26)20-7-3-1-4-8-20)15-19-12-14-23-25(17-19)29(35)31(27(23)33)21-9-5-2-6-10-21/h1-14,16-17H,15H2 |
Clé InChI |
WBXHFUVHUCBSLV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)CC4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde](/img/structure/B14313416.png)
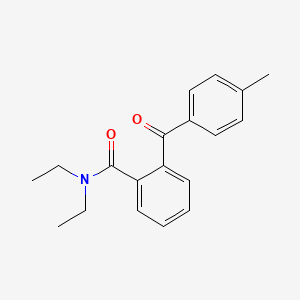
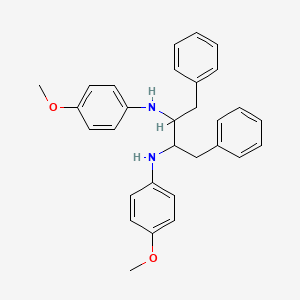
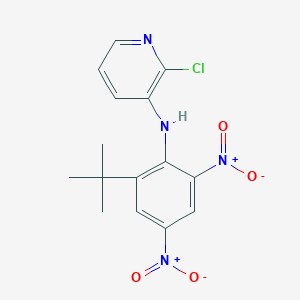

silane](/img/structure/B14313442.png)
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
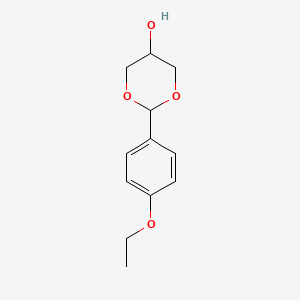
![Hydrazinecarbothioamide, N-phenyl-2-[1-(2-thienyl)ethylidene]-](/img/structure/B14313453.png)
